molecular formula C19H28O4 B1256707 cespitulactone A

cespitulactone A

Cat. No.: B1256707
M. Wt: 320.4 g/mol
InChI Key: OFYDSJDWPZLVHN-GVCJHLKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cespitulactone A is a bioactive diterpenoid isolated from the soft coral Cespitularia taeniata. Its IUPAC name is (1S,5E,7S,12R)-7-hydroxy-5,13,13-trimethyl-9-methylidene-2-oxabicyclo[10.2.2]hexadec-5-ene-3,14-dione, with a molecular formula of C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 78.9 Ų, an XLogP value of 2.6, and three hydrogen bond donors/acceptors, suggesting moderate polarity and bioavailability .

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

(1S,5E,7S,12R)-7-hydroxy-5,13,13-trimethyl-9-methylidene-2-oxabicyclo[10.2.2]hexadec-5-ene-3,14-dione

InChI

InChI=1S/C19H28O4/c1-12-5-6-14-7-8-16(18(22)19(14,3)4)23-17(21)11-13(2)10-15(20)9-12/h10,14-16,20H,1,5-9,11H2,2-4H3/b13-10+/t14-,15+,16+/m1/s1

InChI Key

OFYDSJDWPZLVHN-GVCJHLKLSA-N

Isomeric SMILES

C/C/1=C\[C@H](CC(=C)CC[C@@H]2CC[C@@H](C(=O)C2(C)C)OC(=O)C1)O

Canonical SMILES

CC1=CC(CC(=C)CCC2CCC(C(=O)C2(C)C)OC(=O)C1)O

Synonyms

cespitulactone A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

The table below highlights structural and functional differences between cespitulactone A and key analogs:

Compound Molecular Formula Key Structural Features Source Organism Reference
This compound C₂₁H₃₀O₅ 7-hydroxy, 9-methylidene, 2-oxabicyclo[10.2.2] scaffold Cespitularia taeniata
Flaccidoxide-13-acetate C₂₂H₃₂O₆ Acetoxy group at C-13, epoxide ring Cespitularia sp.
Cespitolide C₂₀H₂₈O₄ Lactone ring, absence of hydroxyl group C. hypotentaculata
Key Observations:
  • Substituents : Unlike cespitulactone B (R=Bz), this compound has a hydrogen substituent (R=H), which may enhance membrane permeability .
  • Ring Systems : Flaccidoxide-13-acetate features an epoxide ring, while this compound’s 2-oxabicyclo system confers rigidity .

Bioactivity Comparisons

This compound demonstrates superior cytotoxicity compared to analogs:

Compound HeLa (IC₅₀, μg/mL) DLD-1 (IC₅₀, μg/mL) Daoy (IC₅₀, μg/mL)
This compound 3.69 9.98 N/A
Flaccidoxide-13-acetate N/A N/A 16.9
Cespitulactam K 4.2 (KB cells) N/A N/A
Cespitularin C 7.1 (P-388 cells) 6.8 (A-549 cells) N/A
Key Findings:
  • Potency : this compound’s IC₅₀ against HeLa cells is 4.5× lower than cespitulactam K’s activity against KB cells, highlighting its enhanced efficacy .
  • Selectivity : Flaccidoxide-13-acetate shows milder activity (IC₅₀ = 16.9 μg/mL against Daoy cells), suggesting structural modifications like acetoxy groups reduce potency .

Mechanistic and Ecological Insights

  • Biosynthetic Pathways : The hydroxyl group at C-7 in this compound may facilitate hydrogen bonding with cellular targets like NF-κB or hypoxia-inducible factor 1α (HIF-1α) , enhancing apoptotic signaling .
  • Ecological Context: C. taeniata inhabits high-current reef zones, which may stress the coral and upregulate defensive diterpenoid production, including this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cespitulactone A
Reactant of Route 2
cespitulactone A

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